16alpha-Fluoro-17beta-estradiol

Descripción general

Descripción

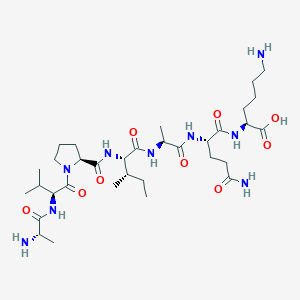

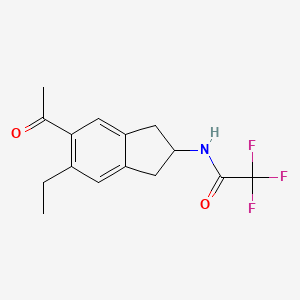

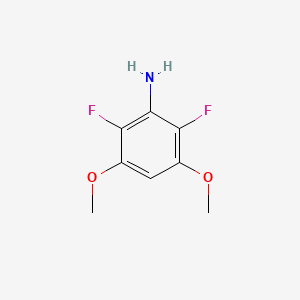

16alpha-Fluoro-17beta-estradiol is a fluorinated analog of estradiol, where the fluorine atom is introduced at the 16alpha position. This modification is significant as it can potentially alter the biological activity and receptor binding affinity of the molecule. Estradiol itself is a naturally occurring hormone that plays a critical role in the development of female secondary sexual characteristics and the regulation of the menstrual cycle. The fluorinated analogs are of interest due to their potential use in medical imaging, particularly in positron emission tomography (PET), and as therapeutic agents in various diseases, including cancers that express estrogen receptors .

Synthesis Analysis

The synthesis of 16alpha-fluoro-estradiol derivatives, including 16alpha-[(18)F]fluoro-estradiol, has been reported using a stereoselective approach. This involves the opening of 16beta,17beta-O-cyclic sulfones with fluorine or fluorine-18 followed by deprotection steps to yield the final product. The synthesis has been optimized to achieve high yields and has been adapted for automatic synthesis using a cassette-type fluorodeoxyglucose synthesizer, which is crucial for clinical applications where the radiotracer is used for imaging estrogen receptors .

Molecular Structure Analysis

The molecular structure of estradiol and its analogs, including 16alpha-fluoro-17beta-estradiol, is characterized by the presence of an aromatic A-ring and a hydroxyl group at the 17beta position. The introduction of a fluorine atom at the 16alpha position may influence the electronic properties and the overall shape of the molecule, which can affect its interaction with estrogen receptors. Studies have been conducted to compare the electronic properties and chemical bonding of different estrogen analogs, including 17alpha-estradiol, which is closely related to the 16alpha-fluoro-17beta-estradiol. These studies involve high-accuracy X-ray data and topological analysis of electron density, providing insights into the molecular properties and biological activity .

Chemical Reactions Analysis

The chemical reactivity of 16alpha-fluoro-17beta-estradiol is influenced by its functional groups and the presence of the fluorine atom. The fluorine substitution can affect the molecule's reactivity towards nucleophiles and electrophiles, as well as its hydrogen bonding capacity. The synthesis process itself involves reactions such as sulfone opening and deprotection, which are critical steps in obtaining the fluorinated estradiol with high purity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of 16alpha-fluoro-17beta-estradiol, such as solubility, stability, and specific activity, are important for its application as a radiotracer and therapeutic agent. The radiolabeled 16alpha-[(18)F]fluoro-17beta-estradiol has been shown to have high radiochemical purity and specific activity, making it suitable for clinical use. The stability of the final product in solution is also a critical factor, as it must remain stable for a sufficient duration to allow for its use in PET imaging .

Relevant Case Studies

Case studies involving 16alpha-fluoro-17beta-estradiol are primarily focused on its application in medical imaging and its potential therapeutic effects. For instance, the estrogenic effects of related compounds, such as 17alpha-estradiol, have been studied in various species, including fish, to understand their potency and environmental impact. These studies provide insights into the estrogenic activity of estradiol analogs and their potential effects on wildlife and human health. In the context of imaging, the use of fluorinated estradiol analogs as radiotracers for PET imaging has been explored in clinical trials, highlighting their utility in assessing the action mechanisms of estrogenic compounds in diseases like cancer .

Aplicaciones Científicas De Investigación

1. Imaging Estrogen Receptors in Breast Cancer

16alpha-[18F]-fluoro-17beta-estradiol (FES) has been studied for its usefulness in assessing estrogen receptor (ER) expression, particularly in breast cancer. Research demonstrates that FES uptake by tissue is primarily ER-mediated, suggesting its potential in detecting ER-positive breast tumors. The selective uptake of FES in ER-rich tissues like the uterus, compared to ER-negative tissues, highlights its specificity and usefulness in this context (Sasaki et al., 2000).

2. Radiopharmaceutical Development

The development of radiopharmaceuticals using 16alpha-Fluoro-17beta-estradiol derivatives, such as [(18)F]FES, has been explored for noninvasive imaging of estrogen receptors in breast cancer. The studies involve enhancing the specific activity of these compounds to improve visualization of ER expression, especially in small animal imaging. This research is pivotal in advancing diagnostic imaging techniques in oncology (Beauregard et al., 2007).

3. Synthesis for PET Imaging Applications

The synthesis and application of 16alpha-(18)F-analogs of estradiol, including the A-ring substituted estradiols, have been reported. These compounds are being explored as potential radiotracers for evaluating the action mechanisms of parent compounds, particularly in the context of anticancer agents. Such research is vital for understanding the biological actions of these compounds and their potential in therapeutic applications (Ahmed et al., 2009).

4. Pathophysiologic Imaging in Uterine Tumors

16alpha-[18F]fluoro-17beta-estradiol has been used in pathophysiologic imaging with PET to clarify the relationship between ER expression and glucose metabolism in uterine tumors. This research provides insights into the differential diagnosis of uterine tumors by understanding the varying patterns of ER expression and glucose metabolism, which could influence therapeutic decisions (Tsujikawa et al., 2008).

5. Evaluation of Estrogen Receptor Concentration in Endometrium and Myometrium

FES PET imaging has been used to measure ER concentration in the endometrium and myometrium. This study investigates how these parameters change with the menstrual cycle and endogenous estrogen levels, providing valuable information for understanding the hormonal regulation of these tissues (Tsuchida et al., 2007).

Mecanismo De Acción

Target of Action

16alpha-Fluoro-17beta-estradiol, also known as FES, is a radiolabeled form of estradiol . Its primary target is the estrogen receptor (ER) . ERs are expressed in several brain areas of various animal species and play a crucial role in various physiological processes .

Mode of Action

FES binds to ERs, allowing for the noninvasive identification of functional ER distribution . This binding allows FES to exert its effects on cells. For example, both 16alpha-Fluoro-17beta-estradiol and 17 beta-estradiol have been shown to suppress inflammation through their effects on ERα and NFκB-p65 .

Biochemical Pathways

The binding of FES to ERs affects several biochemical pathways. Estrogen receptors are known to play a crucial role in suppressing the development of chronic inflammatory diseases and mitigating the impact of inflammation that occurs in diseases such as obesity and type II diabetes mellitus . Therefore, the binding of FES to ERs can influence these pathways and have downstream effects on inflammation and related processes .

Pharmacokinetics

The pharmacokinetics of FES involve its uptake and distribution in the body. FES uptake is evaluated qualitatively and quantitatively, and is associated with response and with ER expression . .

Result of Action

The binding of FES to ERs results in molecular and cellular effects. For example, both 16alpha-Fluoro-17beta-estradiol and 17 beta-estradiol have been shown to decrease markers of inflammation such as Tnf-α and Il-6, and increase the anti-inflammatory markers Il-4 and IL-6 receptor (Il-6ra) in cells . These effects can have significant implications for diseases characterized by inflammation.

Action Environment

The action of FES can be influenced by various environmental factors. For instance, the imaging procedure used to detect FES uptake can affect the results . Furthermore, the presence of ER-negative lesions can influence the effectiveness of FES . .

Direcciones Futuras

Propiedades

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLLNMRYZGUVMA-ZXXIGWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)F)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027871 | |

| Record name | 16alpha-Fluoroestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroestradiol | |

CAS RN |

92817-10-2 | |

| Record name | Fluoroestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092817102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Fluoroestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVI5P34A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)